N-(prop-2-yn-1-yl)formamide
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Overview
Description
N-(prop-2-yn-1-yl)formamide is an organic compound characterized by the presence of a formamide group attached to a propynyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing N-(prop-2-yn-1-yl)formamide involves the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen. This reaction does not require an external photosensitizer and proceeds under mild conditions, yielding the corresponding formamides in good yields . Another method employs graphitic carbon nitride as a photocatalyst for the direct formylation of anilines, which is a more sustainable approach .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and sustainable practices are often applied. The use of photocatalysts and mild reaction conditions are preferred to minimize environmental impact and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(prop-2-yn-1-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under visible light to form corresponding formamides.
Substitution: It can participate in substitution reactions, particularly in the presence of suitable catalysts and reagents.
Common Reagents and Conditions
Oxidation: Molecular oxygen and visible light are commonly used for oxidative formylation.
Substitution: Various organic and inorganic bases, such as potassium carbonate and sodium bicarbonate, are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include functionalized formamides and other derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(prop-2-yn-1-yl)formamide has several applications in scientific research:
Mechanism of Action
The mechanism by which N-(prop-2-yn-1-yl)formamide exerts its effects involves its role as a photosensitizer. Upon exposure to visible light, the compound generates reactive oxygen species, such as singlet oxygen and superoxide radicals, through energy transfer and single electron transfer pathways . These reactive species play a crucial role in the oxidative formylation reactions.
Comparison with Similar Compounds
Similar Compounds
N-alkyl-N-(prop-2-yn-1-yl)anilines: These compounds share a similar structure and undergo similar oxidative formylation reactions.
Graphitic Carbon Nitride Derivatives: These compounds are used as photocatalysts in similar formylation reactions.
Uniqueness
N-(prop-2-yn-1-yl)formamide is unique due to its ability to act as a photosensitizer and its efficiency in generating reactive oxygen species under mild conditions. This property makes it a valuable compound in green chemistry and sustainable synthesis .
Properties
CAS No. |
14502-66-0 |
---|---|
Molecular Formula |
C4H5NO |
Molecular Weight |
83.1 |
Purity |
95 |
Origin of Product |
United States |
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